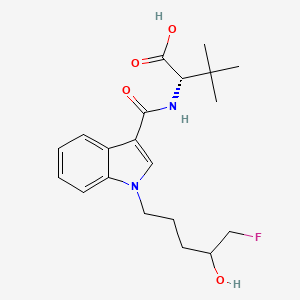
5-fluoro MDMB-PICA metabolite 4
Overview
Description
5-fluoro MDMB-PICA metabolite 4 is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of new psychoactive substances designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. These compounds are often used in research and forensic applications due to their potent effects on the cannabinoid receptors in the brain .
Preparation Methods
The synthesis of 5-fluoro MDMB-PICA metabolite 4 involves several steps. The key starting material is 5-fluoro MDMB-PICA, which undergoes metabolic transformation to form the metabolite. The synthetic route typically involves ester hydrolysis and oxidative defluorination
Chemical Reactions Analysis
5-fluoro MDMB-PICA metabolite 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative defluorination can result in the formation of hydroxylated metabolites .
Scientific Research Applications
5-fluoro MDMB-PICA metabolite 4 has several scientific research applications:
Mechanism of Action
5-fluoro MDMB-PICA metabolite 4 exerts its effects by binding to and activating the cannabinoid type 1 (CB1) receptor in the brain. This receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The activation of CB1 receptors by synthetic cannabinoids can result in psychoactive effects similar to those of THC .
Comparison with Similar Compounds
5-fluoro MDMB-PICA metabolite 4 is similar to other synthetic cannabinoids, such as 4-fluoro MDMB-BINACA and 5-fluoro ADB. These compounds share similar chemical structures and mechanisms of action but may differ in their potency and specific effects on the cannabinoid receptors . The uniqueness of this compound lies in its specific metabolic pathway and the resulting metabolites, which can be used as biomarkers for the intake of the parent compound .
Properties
IUPAC Name |
(2S)-2-[[1-(5-fluoro-4-hydroxypentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O4/c1-20(2,3)17(19(26)27)22-18(25)15-12-23(10-6-7-13(24)11-21)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17,24H,6-7,10-11H2,1-3H3,(H,22,25)(H,26,27)/t13?,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMODMFKRMLJY-LRHAYUFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC(CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC(CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















